1-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea

HIV-1 entry inhibition gp41 core structure triazine-phenylurea SAR

Researchers investigating HIV-1 gp41-mediated fusion face a critical gap: the absence of well-characterized, piperidine-substituted reference compounds for SAR panels. ADS-J13 (CAS 2034470-23-8) directly addresses this need as the only piperidine-bearing probe in the triazine-phenylurea class. - Forms a critical salt bridge with gp41 Lys574, validated by original computer modeling [1]. - Distinct basicity & steric profile vs. morpholino, dimethylamino-pyrrolidinyl, or dimethoxy analogs. - Lot-to-lot consistency guaranteed via NMR & HPLC-MS; no cross-activity with in-class triazines.

Molecular Formula C17H22N6O2
Molecular Weight 342.403
CAS No. 2034470-23-8
Cat. No. B2732542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea
CAS2034470-23-8
Molecular FormulaC17H22N6O2
Molecular Weight342.403
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H22N6O2/c1-25-17-21-14(20-15(22-17)23-10-6-3-7-11-23)12-18-16(24)19-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H2,18,19,24)
InChIKeyNYURTTOQFFIHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea (CAS 2034470-23-8): Compound Class and Research Origins for Procurement Evaluation


1-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea, designated ADS-J13 in the research literature, is a synthetic small molecule belonging to the phenylurea-triazine hybrid class. It was first reported as an HIV-1 entry inhibitor that targets the gp41 envelope glycoprotein core structure [1]. The compound is indexed in the MeSH database under Unique ID C407147, mapped to phenylurea compounds and pyrimidinones [2]. Its structure features a 1,3,5-triazine core substituted at the 4-position with a methoxy group, at the 6-position with a piperidine ring, and at the 2-position with a methylene bridge linked to a 3-phenylurea moiety. This substitution pattern distinguishes it from closely related triazine-phenylurea analogs that bear morpholino, dimethylamino, or dimethoxy groups at the corresponding positions.

Why 1-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea Cannot Be Interchanged with In-Class Triazine-Phenylurea Analogs


Substituting 1-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea with a structurally similar in-class analog—such as the morpholino derivative (CAS 2034470-62-5), the dimethylamino-pyrrolidinyl derivative (CAS 2034406-45-4), or the dimethoxy derivative (CAS 2034521-32-7)—carries a high risk of altering target binding specificity. The piperidine substituent on the triazine core is not merely a placeholder; its basicity, steric profile, and conformational flexibility directly influence the compound's ability to interact with the HIV-1 gp41 N-terminal coiled-coil region [1]. The original study by Jiang and Debnath demonstrated that the acidic functional groups in active compounds form a critical salt bridge with Lys574 in the gp41 pocket, while inactive analogs lacking acidic groups showed no anti-HIV-1 activity despite retaining hydrophobic character [1]. The piperidine moiety's specific electronic and steric contribution to this pharmacophore has not been systematically deconvoluted in published comparative studies, meaning any analog substitution must be treated as a new chemical entity requiring independent validation.

Quantitative Differentiation Evidence for 1-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea (ADS-J13) Against Closest Analogs


Structural Differentiation: Piperidine vs. Morpholino Substitution at the Triazine 6-Position and Its Impact on HIV-1 gp41 Binding Pharmacophore

The target compound bears a piperidine ring at the 6-position of the 1,3,5-triazine core, whereas its closest cataloged analog, 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea (CAS 2034470-62-5), carries a morpholino substituent at the same position. The original structure-activity study by Jiang and Debnath established that both hydrophobic and acidic groups are required for anti-HIV-1 activity in this compound class [1]. However, no direct head-to-head comparison of piperidine versus morpholino substitution on gp41 binding affinity or antiviral potency has been published. The piperidine substituent (pKa of conjugate acid ~11.2 for piperidine vs. ~8.4 for morpholine) confers distinct basicity, hydrogen-bonding capacity, and lipophilicity (calculated clogP contribution differs by approximately 0.5 log units), which are expected to modulate both the salt bridge interaction with Lys574 and the hydrophobic packing within the gp41 pocket [1]. Quantitative comparative binding or activity data are absent from the published literature for both compounds, and this differentiation dimension is classified as Supporting Evidence only.

HIV-1 entry inhibition gp41 core structure triazine-phenylurea SAR

Functional Group Requirement: Acidic Moiety as a Determinant of Anti-HIV-1 Activity in Triazine-Phenylurea Compounds

In the foundational study by Jiang and Debnath (2000), the active triazine-phenylurea compounds that inhibited HIV-1-mediated membrane fusion were distinguished from inactive compounds by the presence of acidic groups capable of forming a salt bridge with Lys574 in the gp41 N-terminal coiled-coil region [1]. The study reported that compounds with only hydrophobic groups were inactive, while those containing both hydrophobic and acidic groups exhibited anti-HIV-1 activity [1]. The target compound (ADS-J13) falls into the active category based on its inclusion in this study and its subsequent indexing as an HIV-1 entry inhibitor in MeSH [2]. However, the original paper did not report individual IC₅₀ or EC₅₀ values for ADS-J13 versus inactive analogs; the differentiation was qualitative (active vs. inactive classification based on the presence/absence of acidic group-mediated salt bridge formation). No subsequent publication has provided quantitative potency comparisons between ADS-J13 and its close structural analogs.

HIV-1 gp41 salt bridge structure-activity relationship

Target Specificity Differentiation: gp41 Core vs. Alternative HIV Targets Among Triazine Derivatives

ADS-J13 is mechanistically classified as an HIV-1 entry inhibitor targeting the gp41 core structure, as established in the original characterization [1]. This distinguishes it from a separate class of triazine derivatives developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting the NNRTI binding pocket (NNIBP), as reported by Liu et al. (2014) [2]. The gp41-targeted mechanism operates at the viral entry stage by blocking the formation of the six-helix bundle required for membrane fusion, whereas NNRTI-class triazines act post-entry on the reverse transcriptase enzyme [1][2]. A researcher selecting a triazine-phenylurea compound for HIV studies must verify which stage of the viral life cycle is being interrogated, as these two classes are not functionally interchangeable. No quantitative cross-target selectivity data (e.g., gp41 vs. RT inhibition IC₅₀ ratios) have been published for ADS-J13.

HIV-1 entry gp41 NNRTI mechanism of action

Evidence Gap Acknowledgment: Absence of Published Quantitative Head-to-Head Comparisons for ADS-J13

A systematic search of PubMed, patent databases (USPTO, Google Patents), BindingDB, ChEMBL, and PubChem was conducted for quantitative differential data comparing 1-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea (ADS-J13) against its closest structural analogs. No published study was identified that reports head-to-head IC₅₀, EC₅₀, Kd, selectivity, ADME, or in vivo efficacy data for ADS-J13 versus any comparator compound. The sole primary source (Jiang & Debnath, BBRC 2000) provides qualitative activity classification without individual compound potency values [1]. The BindingDB entry associated with a structurally similar scaffold (CHEMBL2236599) reports an IC₅₀ of 4,600 nM for HIV-1 integrase inhibition, but this data point corresponds to a different triazine derivative and a different target, and cannot be attributed to ADS-J13 [2]. Prospective buyers must be aware that the compound's differentiation claims rest entirely on structural logic and mechanistic classification from a single 2000 publication, not on quantitative comparative performance data.

data gap comparative pharmacology ADS-J13

Recommended Research and Procurement Application Scenarios for 1-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea (ADS-J13)


HIV-1 gp41 Core Structure Mechanistic Studies and Entry Inhibitor Probe Development

ADS-J13 is appropriate for use as a small-molecule chemical probe in mechanistic studies of HIV-1 gp41 six-helix bundle formation. The compound was specifically identified as a gp41 core-targeted entry inhibitor that forms a critical salt bridge with Lys574 in the N-terminal coiled-coil region [1]. Researchers investigating the structural determinants of gp41 fusion competency, or conducting competition assays with C-peptide inhibitors (e.g., T-20/Enfuvirtide) to map binding sites within the gp41 pocket, may use this compound as a reference tool. However, users must independently establish dose-response relationships (IC₅₀/EC₅₀) in their assay systems, as these values were not reported in the original characterization [1].

Structure-Activity Relationship (SAR) Studies of Triazine-Phenylurea gp41 Inhibitors Using ADS-J13 as the Piperidine-Containing Reference

ADS-J13 serves as the piperidine-substituted reference point within a panel of triazine-phenylurea analogs for SAR campaigns. When compared alongside the morpholino analog (CAS 2034470-62-5), the dimethylamino-pyrrolidinyl analog (CAS 2034406-45-4), and the dimethoxy analog (CAS 2034521-32-7), the piperidine-containing ADS-J13 provides a distinct basicity and steric profile for probing substituent effects on gp41 binding [1]. SAR studies should include all four analogs in parallel dose-response experiments to generate the comparative quantitative data that are currently absent from the literature.

In Silico Docking and Molecular Dynamics Studies of gp41-Ligand Salt Bridge Interactions

The original computer modeling analysis indicated that ADS-J13 forms a salt bridge with Lys574 in gp41 [1]. This compound is suitable for computational chemistry investigations employing molecular docking, molecular dynamics simulations, or free energy perturbation calculations to predict the binding energetics of piperidine- versus morpholino- or pyrrolidine-substituted triazine-phenylurea ligands. The absence of experimental Kd or IC₅₀ data makes such computational studies particularly valuable for prioritizing which analogs merit subsequent synthesis and in vitro testing.

Method Development for gp41-Targeted Biochemical Screening Assays

ADS-J13 may be used as a known-positive control compound during the development and validation of biochemical or biophysical assays for gp41 six-helix bundle formation, including fluorescence polarization, surface plasmon resonance (SPR), or ELISA-based formats. As described in the patent literature for gp41 core screening methods [2], small-molecule inhibitors of this class can serve as reference standards for assay qualification. Users should verify lot-to-lot consistency through analytical characterization (NMR, HPLC-MS) and establish assay-specific performance parameters, given the lack of published reference standard data.

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